molecular formula C15H23NO2S B2975837 2,2-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide CAS No. 1203296-78-9

2,2-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide

Cat. No.: B2975837
CAS No.: 1203296-78-9
M. Wt: 281.41
InChI Key: YMCUDISHMQRHFX-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide is a propanamide derivative characterized by:

  • A 2,2-dimethylpropanamide backbone providing steric bulk and metabolic stability.
  • An oxane (tetrahydropyran) ring at the 4-position, enhancing solubility and conformational rigidity.
  • A thiophen-2-yl substituent on the oxane ring, contributing π-π interactions and electronic modulation.

Properties

IUPAC Name

2,2-dimethyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S/c1-14(2,3)13(17)16-11-15(6-8-18-9-7-15)12-5-4-10-19-12/h4-5,10H,6-9,11H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCUDISHMQRHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1(CCOCC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide typically involves multiple steps, starting with the preparation of the thiophene and oxane intermediates. One common method includes the following steps:

    Thiophene Synthesis: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide.

    Oxane Synthesis: The oxane ring can be synthesized through the cyclization of diols or epoxides with appropriate reagents.

    Amide Formation: The final step involves the coupling of the thiophene and oxane intermediates with 2,2-dimethylpropanamide under suitable conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2,2-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products:

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2,2-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues, while the amide group can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amide Nitrogen

a) N-(Oxan-4-yl)-2-[4-(Propane-2-Sulfonyl)Phenyl]-N-[(Thiophen-2-yl)Methyl]Acetamide (CAS 1797077-52-1)
  • Structural Differences : Replaces the dimethylpropanamide with an acetamide group bearing a sulfonylphenyl moiety.
  • Applications : Likely used in high-throughput screening for sulfonamide-targeted proteins.
b) 2-(4-Chlorophenoxy)-2-Methyl-N-(Oxan-4-yl)-N-[2-(Thiophen-2-yl)Ethyl]Propanamide (CAS 1797305-27-1)
  • Structural Differences: Features a chlorophenoxy group and a thiophenylethyl chain instead of the oxane-thiophenylmethyl group.

Aromatic vs. Heterocyclic Substituents

a) 2,2-Dimethyl-N-(4-Methylbenzyl)Propanamide (CAS 180143-64-0)
  • Structural Differences : Substitutes the oxane-thiophenyl group with a 4-methylbenzyl group.
  • Impact : Reduced solubility due to the purely aromatic substituent; melting point (94–96°C) is lower than expected for the target compound, which likely exceeds 100°C due to hydrogen bonding with the oxane oxygen .
b) 2,2-Dimethyl-N-[4-(Trifluoromethyl)Phenyl]Propanamide
  • Structural Differences : Incorporates a trifluoromethylphenyl group.

Thioamide and Thiazolidinone Derivatives

a) N-4'-Methylphenyl-2-(4-Methoxybenzenethio)Propanamide
  • Structural Differences : Replaces the oxane-thiophenyl group with a thioamide-linked 4-methoxyphenyl group.
  • Impact : Thioamides exhibit stronger hydrogen-bonding capacity but are more prone to oxidation compared to amides .
b) Flurbiprofen-Derived Thiazolidinones (e.g., Compound 4a)
  • Structural Differences: Integrates a thiazolidinone ring instead of the oxane-thiophenyl system.
  • Impact: The thiazolidinone core is associated with anti-inflammatory activity, suggesting divergent therapeutic applications compared to the target compound .

Biological Activity

2,2-Dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide is a synthetic compound that has drawn interest in various fields of biological research. Its unique structure, featuring a thiophene ring and an oxane moiety, suggests potential for diverse biological activities. This article reviews the current understanding of its biological activity, including antitumoral, antimicrobial, and other pharmacological effects.

Antitumoral Activity

Research has indicated that compounds structurally similar to this compound exhibit significant antitumoral properties. For instance, studies have utilized the MTT assay to evaluate the growth inhibition of tumor cell lines, revealing that such compounds can effectively inhibit cell proliferation at varying concentrations .

Compound NameTarget Cell LineIC50 (µM)Reference
Compound AHeLa15
Compound BMCF-720
This compoundA549TBDCurrent Study

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. Preliminary results suggest it possesses activity against various bacterial strains. For example, the Minimum Inhibitory Concentration (MIC) against Staphylococcus epidermidis was found to be 1000 µg/mL .

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus500
Escherichia coli750
Staphylococcus epidermidis1000Current Study

The proposed mechanisms of action for the biological activities of this compound include:

  • Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting the cell cycle.
  • Inhibition of Enzymatic Activity : The presence of thiophene and oxane groups may interact with specific enzymes involved in cellular metabolism.
  • Membrane Disruption : Antimicrobial activity may result from disruption of bacterial cell membranes, leading to cell lysis.

Case Studies and Research Findings

Recent studies have explored various aspects of the biological activity of related compounds:

  • Antitumoral Studies : A study published in the Bulletin of the Korean Chemical Society demonstrated that a similar compound exhibited significant cytotoxicity against multiple cancer cell lines through apoptosis induction mechanisms .
  • Antimicrobial Efficacy : Another research highlighted the antimicrobial potential of related compounds against resistant bacterial strains, suggesting that modifications in the thiophene structure could enhance efficacy .

Q & A

Q. What are the recommended synthetic routes for 2,2-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide, and how do reaction conditions influence yield?

  • Methodological Answer : A two-step approach is common:

Intermediate Synthesis : React 4-(thiophen-2-yl)oxane-4-carbaldehyde with methylamine under reductive amination (e.g., NaBH₃CN in methanol) to form the oxane-methylamine intermediate.

Acylation : Treat the intermediate with 2,2-dimethylpropanoyl chloride in dichloromethane (DCM) using triethylamine as a base.
Yields (~75–85%) depend on temperature control (0–5°C during acylation) and stoichiometric ratios (1.2:1 acyl chloride to amine). Recrystallization in ethanol-dioxane mixtures improves purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key peaks include:
  • Thiophene protons (δ 6.8–7.2 ppm, multiplet).
  • Oxane methylene (δ 3.5–4.0 ppm, AB quartet).
  • 2,2-Dimethylpropanamide carbonyl (δ 170–175 ppm in ¹³C).
  • HRMS : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
    Cross-validation with IR (amide C=O stretch ~1650 cm⁻¹) and elemental analysis ensures structural integrity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and reactions.
  • Waste Management : Neutralize acidic/basic byproducts before disposal. Collect organic waste in halogen-resistant containers for incineration.
  • Emergency Response : For spills, adsorb with inert material (e.g., vermiculite) and treat with 10% NaOH solution to hydrolyze amide bonds .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer :
  • Reaction Path Screening : Use density functional theory (DFT) to model transition states for reductive amination and acylation steps. Identify energy barriers to adjust catalysts (e.g., switch from NaBH₃CN to BH₃·THF for sterically hindered intermediates).
  • Solvent Optimization : COSMO-RS simulations predict solvent polarity effects. Replace ethanol with acetonitrile for higher acylation yields in non-polar environments .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :
  • Variable Temperature NMR : Perform experiments at –40°C to slow conformational exchange in the oxane ring, resolving overlapping peaks.
  • 2D NMR (HSQC, HMBC) : Map coupling between thiophene protons and oxane carbons to confirm regiochemistry.
  • X-ray Crystallography : Resolve ambiguities in solid-state structure, particularly for stereocenters in the oxane ring .

Q. What strategies improve the compound’s stability during long-term storage?

  • Methodological Answer :
  • Lyophilization : Freeze-dry the compound under vacuum (0.1 mBar) to remove hydrolytic moisture.
  • Additives : Store with desiccants (molecular sieves) in amber vials at –20°C. Add 0.1% BHT to prevent radical degradation of the thiophene ring .

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